![molecular formula C16H17NO2 B1461401 N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1049155-31-8](/img/structure/B1461401.png)
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Descripción general
Descripción
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, also known as MEMH or MEMHy, is a chemical compound that has been the subject of scientific research due to its potential biomedical applications. MEMH is a hydroxylamine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of pro-inflammatory cytokine production. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its role as an antioxidant, anti-inflammatory, and anticancer agent. This compound has been shown to scavenge free radicals and protect cells against oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has various advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and its yield can be optimized using various synthesis methods. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one limitation is that this compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Another limitation is that this compound can be toxic at high concentrations, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine research, including its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular pathways. In addition, future studies should explore the potential of this compound as a drug delivery system, as well as its potential use in combination with other drugs to enhance their efficacy and reduce toxicity.
Aplicaciones Científicas De Investigación
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has been studied for its potential biomedical applications, including its role as an antioxidant, anti-inflammatory, and anticancer agent. This compound has been shown to scavenge free radicals and protect cells against oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propiedades
IUPAC Name |
(NE)-N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMGBCXJDFDLS-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
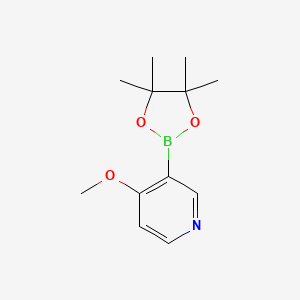
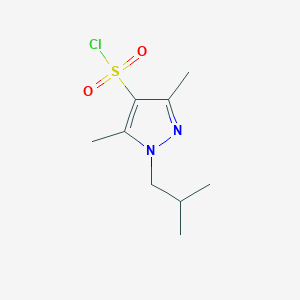

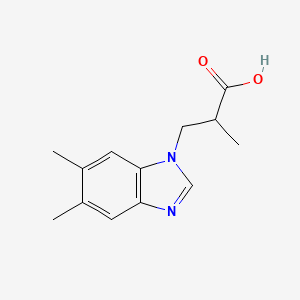
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
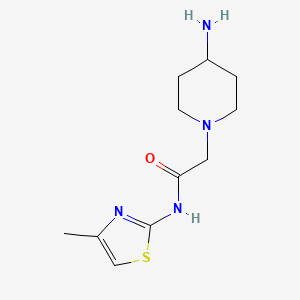
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
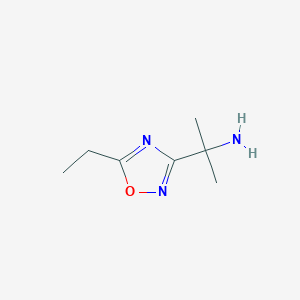
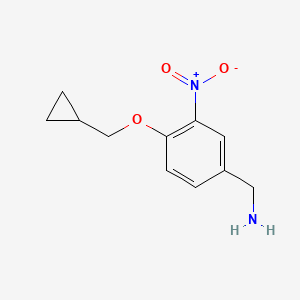
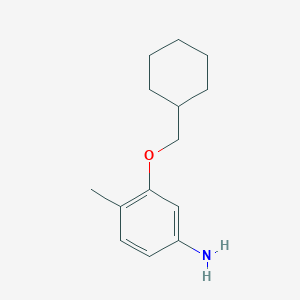
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)